molecular formula C15H13Cl2NO3S B14583182 2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene CAS No. 61167-02-0

2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene

Cat. No.: B14583182
CAS No.: 61167-02-0
M. Wt: 358.2 g/mol
InChI Key: URKGHMBZDPOMFH-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, a nitro group, and a propylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,4-dichlorophenol to introduce the nitro group, followed by the substitution of the hydroxyl group with a propylsulfanyl group. The final step involves the coupling of the resulting intermediate with 4-chlorophenol under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as iron powder or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group and propylsulfanyl group play crucial roles in its activity, potentially affecting the compound’s binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-nitrobenzene: Similar structure but lacks the propylsulfanyl group.

    4-Chloro-2-nitrophenol: Contains a nitro group and a hydroxyl group instead of the propylsulfanyl group.

    4-Chloro-2-nitroanisole: Contains a nitro group and a methoxy group instead of the propylsulfanyl group.

Uniqueness

2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene is unique due to the presence of the propylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

CAS No.

61167-02-0

Molecular Formula

C15H13Cl2NO3S

Molecular Weight

358.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-1-nitro-2-propylsulfanylbenzene

InChI

InChI=1S/C15H13Cl2NO3S/c1-2-7-22-15-9-11(4-5-13(15)18(19)20)21-14-6-3-10(16)8-12(14)17/h3-6,8-9H,2,7H2,1H3

InChI Key

URKGHMBZDPOMFH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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